

# An In-depth Technical Guide to Piribedil N-Oxide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Piribedil N-Oxide

Cat. No.: B590300

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## Introduction

**Piribedil N-Oxide** is a primary metabolite of Piribedil, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and other neurological disorders. As a metabolite, understanding the chemical and structural properties of **Piribedil N-Oxide** is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug, Piribedil. This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental methodologies for **Piribedil N-Oxide**.

## Chemical Properties and Structure

**Piribedil N-Oxide** is formed through the N-oxidation of the piperazine ring of Piribedil.<sup>[1]</sup> This metabolic conversion significantly alters the physicochemical properties of the parent compound.

## Structure

The chemical structure of **Piribedil N-Oxide** is characterized by the presence of an N-oxide functional group on one of the nitrogen atoms of the piperazine ring.

- IUPAC Name: 2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxido-1-piperaziny]-pyrimidine<sup>[2][3]</sup>
- CAS Number: 53954-71-5<sup>[2][3]</sup>

- Molecular Formula: C<sub>16</sub>H<sub>18</sub>N<sub>4</sub>O<sub>3</sub>
- SMILES:[O-][N+]1(CCN(CC1)C2=NC=CC=N2)CC3=CC=C4OCOC4=C3

Caption: Chemical structure of **Piribedil N-Oxide**.

## Physicochemical Properties

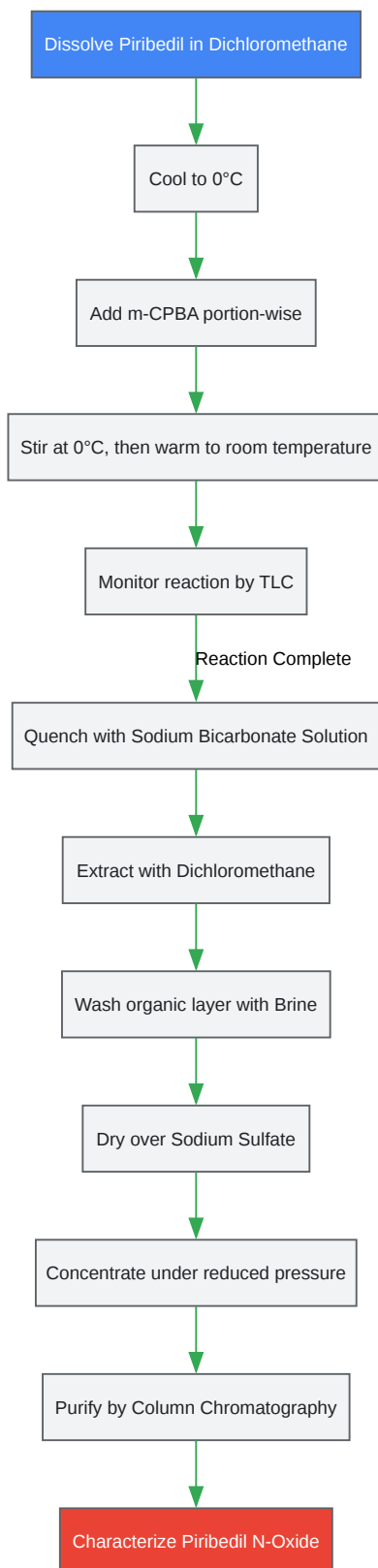
A comprehensive summary of the physicochemical properties of **Piribedil N-Oxide** is presented in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain. The provided data is based on information from chemical suppliers and computational predictions.

Property	Value	Source
Molecular Weight	314.34 g/mol	
Appearance	Solid	
Solubility	Slightly soluble in DMF and DMSO; Soluble in Ethanol (5 mg/ml) and PBS (pH 7.2, 1 mg/ml)	
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	

## Experimental Protocols

### Proposed Synthesis of Piribedil N-Oxide

While a specific, peer-reviewed synthesis protocol for **Piribedil N-Oxide** is not readily available, a general method for the N-oxidation of piperazine-containing compounds can be adapted. The following is a hypothetical protocol based on the use of meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for tertiary amines.

Workflow for the Synthesis of **Piribedil N-Oxide**[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Piribedil N-Oxide**.

#### Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve Piribedil in a suitable solvent such as dichloromethane (DCM).
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Addition of Oxidant:** Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled Piribedil solution. Maintain the temperature at 0°C during the addition.
- **Reaction:** Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer and extract the aqueous layer with DCM.
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Concentration:** Remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Piribedil N-Oxide** by column chromatography on silica gel.

## Analytical Method for the Determination of Piribedil N-Oxide

An established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Piribedil in human plasma can be adapted for the analysis of **Piribedil N-Oxide**.

#### LC-MS/MS Parameters for Analysis

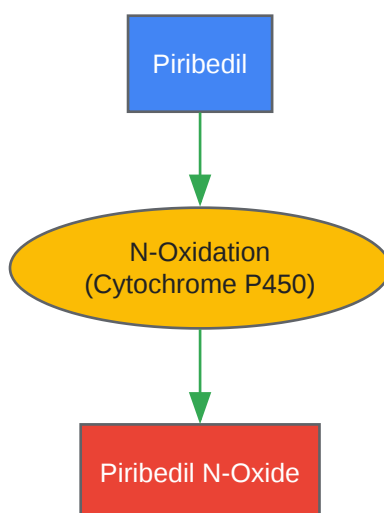
Parameter	Condition
Chromatographic Column	C18 column (e.g., Phenomenex Gemini 150 x 4.6mm, 5 µm)
Mobile Phase	Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Spectrometer	Triple quadrupole
Detection Mode	Multiple Reaction Monitoring (MRM)

Sample Preparation (from plasma):

- Protein Precipitation: To a plasma sample, add a precipitating agent such as acetonitrile.
- Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Collect the supernatant containing the analyte.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

## Metabolic Pathway

Piribedil undergoes several metabolic transformations in the body, with N-oxidation being one of the key pathways. The formation of **Piribedil N-Oxide** is catalyzed by cytochrome P450 enzymes in the liver.



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Caption: Metabolic pathway of Piribedil to **Piribedil N-Oxide**.

Studies in rats have suggested that **Piribedil N-Oxide**, along with other metabolites, does not significantly contribute to the central dopaminergic effects of the parent drug. This indicates that N-oxidation may be a detoxification pathway for Piribedil.

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental methodologies for **Piribedil N-Oxide**. While some experimental data, such as melting point and pKa, are not yet publicly available, the information presented here serves as a valuable resource for researchers and professionals involved in the development and study of Piribedil and its metabolites. The proposed synthesis and analytical protocols offer a starting point for further investigation into the role of **Piribedil N-Oxide** in the overall pharmacology of its parent compound.

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## References

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